molecular formula C8H9F3N2 B2673573 1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine CAS No. 1314913-88-6

1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine

Cat. No.: B2673573
CAS No.: 1314913-88-6
M. Wt: 190.169
InChI Key: HBRYKENSECAARC-UHFFFAOYSA-N
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Description

1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine is an organic compound with the molecular formula C8H9F3N2. This compound is characterized by the presence of a trifluorophenyl group attached to an ethyl hydrazine moiety. It is primarily used in research and development settings, particularly in the fields of medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine typically involves the reaction of 3,4,5-trifluorophenylacetone with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent selection, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the hydrazine moiety participates in nucleophilic or electrophilic reactions. These interactions can modulate biological pathways, leading to various pharmacological effects .

Comparison with Similar Compounds

  • 1-(4-Trifluoromethylphenyl)hydrazine
  • 1-(3,4-Difluorophenyl)ethylhydrazine
  • 1-(3,5-Difluorophenyl)ethylhydrazine

Comparison: 1-(1-(3,4,5-Trifluorophenyl)ethyl)hydrazine is unique due to the presence of three fluorine atoms on the phenyl ring, which significantly influences its chemical reactivity and biological activity. Compared to similar compounds with fewer fluorine atoms, it exhibits enhanced stability and selectivity in various reactions .

Properties

IUPAC Name

1-(3,4,5-trifluorophenyl)ethylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2/c1-4(13-12)5-2-6(9)8(11)7(10)3-5/h2-4,13H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBRYKENSECAARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)F)F)F)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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